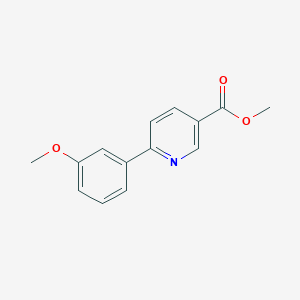
Methyl 6-(3-methoxyphenyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(3-methoxyphenyl)nicotinate is a chemical compound with the CAS Number: 869985-47-7 . It has a molecular weight of 243.26 and its IUPAC name is methyl 6-(3-methoxyphenyl)nicotinate . The compound is a white to yellow solid .
Molecular Structure Analysis
The InChI code for Methyl 6-(3-methoxyphenyl)nicotinate is1S/C14H13NO3/c1-17-12-5-3-4-10(8-12)13-7-6-11(9-15-13)14(16)18-2/h3-9H,1-2H3 . This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
Methyl 6-(3-methoxyphenyl)nicotinate is a white to yellow solid . It is stored at a temperature of +4°C .Scientific Research Applications
Antiprotozoal Activity
The synthesis and evaluation of nicotinate derivatives have shown significant promise in antiprotozoal activity. For instance, compounds synthesized from nicotinonitrile derivatives demonstrated potent in vitro activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, with some compounds curative in an in vivo mouse model for trypanosomiasis at low oral dosages. This underscores the potential of nicotinate derivatives in the development of new antiprotozoal drugs (Ismail et al., 2003).
Antineoplastic Activities
Research into 6-substituted nicotinamides has uncovered moderate activity against certain cancers, such as leukemia, suggesting a potential avenue for the development of new anticancer agents. The structural modification of the nicotinate backbone to include various substituents highlights the adaptability of this chemical scaffold for therapeutic purposes (Ross, 1967).
Organic Synthesis and Catalysis
Nicotinate derivatives have found applications in organic synthesis, particularly in catalysis. An example includes the Fe(II)/Au(I) relay catalyzed transformation of propargylisoxazoles to pyridines, providing efficient access to 6-halonicotinates. This method represents a significant advancement in the synthesis of pyridine derivatives, offering a versatile approach to accessing a wide range of nicotinate analogs (Galenko et al., 2017).
Apoptosis Induction
N-phenyl nicotinamides, identified through cell- and caspase-based high throughput screening assays, emerged as a new class of potent inducers of apoptosis. These compounds exhibit significant potential for cancer therapy by inhibiting microtubule polymerization and inducing apoptosis in cancer cells, highlighting the therapeutic relevance of nicotinate derivatives in oncology (Cai et al., 2003).
Retinoprotective Effects
Research into the retinoprotective effects of nicotinate derivatives has demonstrated the potential of these compounds in preventing ischemic injuries in the eye. Studies on rats suggest that certain nicotinate compounds can significantly improve retinal microcirculation and resistance to ischemia, offering promising avenues for the treatment of retinal diseases (Peresypkina et al., 2020).
Antinociceptive Activity
The synthesis and evaluation of methyl nicotinate for antinociceptive activity indicate its potential in pain management. Studies have shown that methyl nicotinate can significantly reduce pain responses in animal models, suggesting its utility as a novel analgesic agent (Erharuyi et al., 2015).
Safety and Hazards
Methyl 6-(3-methoxyphenyl)nicotinate should be handled with care. It is advised to avoid contact with skin and eyes, and to avoid breathing in dust . The compound should be stored in a dry, cool, and well-ventilated place . In case of contact with skin or eyes, rinse with pure water for at least 15 minutes and consult a doctor .
properties
IUPAC Name |
methyl 6-(3-methoxyphenyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-12-5-3-4-10(8-12)13-7-6-11(9-15-13)14(16)18-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVVWJQUWZBRAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(3-methoxyphenyl)nicotinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,5,6-tetramethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2666122.png)
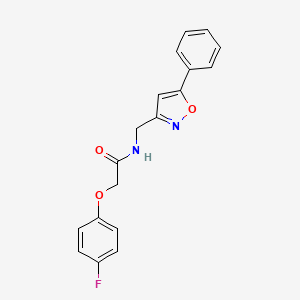
![cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate)](/img/no-structure.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide](/img/structure/B2666129.png)
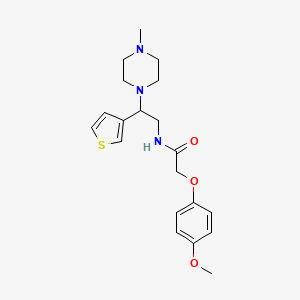
![7-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2666133.png)
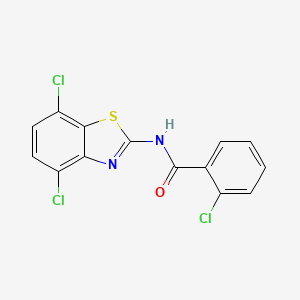
![4-Cyclopropyl-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2666137.png)
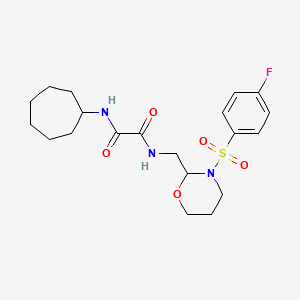
![N-(3,5-dimethoxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2666139.png)
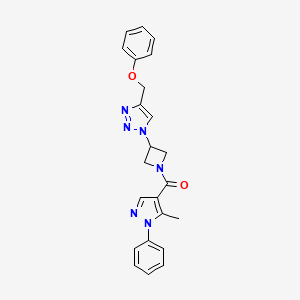
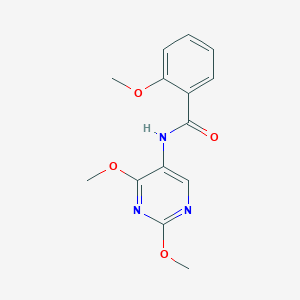
![methyl 4-[2-(4-chlorophenyl)-3-(4-fluorophenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2666145.png)